![molecular formula C7H4BrNS2 B1519200 2-Bromo-4-(2-thienyl)thiazole CAS No. 1125409-90-6](/img/structure/B1519200.png)
2-Bromo-4-(2-thienyl)thiazole
Overview
Description
2-Bromo-4-(2-thienyl)thiazole is a chemical compound with the molecular formula C7H4BrNS2 and a molecular weight of 246.15 . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 2-Bromo-4-(2-thienyl)thiazole and its derivatives has been reported in several studies . For instance, one method involves the bromination of substituted methyl 2-R-thienyl ketones with bromine in chloroform to yield bromomethyl 2-thienyl ketones . These are then converted to quaternary pyridinium salts and 2-amino-4-(2-thienyl)thiazoles .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(2-thienyl)thiazole is represented by the InChI code 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and two sulfur atoms .Physical And Chemical Properties Analysis
2-Bromo-4-(2-thienyl)thiazole is a laboratory chemical with a molecular weight of 246.15 . Its physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Antimicrobial Properties Research into 2-Bromo-4-(2-thienyl)thiazole derivatives has led to the development of compounds with significant antimicrobial properties. By synthesizing 2,5-dichloro thienyl substituted thiazole derivatives, researchers have identified molecules with good antifungal and antibacterial activities. These compounds have been shown to inhibit the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase, a new target for antifungal agents, indicating potential applications in the development of new antimicrobial drugs (Sarojini et al., 2010).
Organic Ionic Liquids (OILs) Synthesis 2-Bromo-4-(2-thienyl)thiazole has been involved in the synthesis of thiazolium-ion based organic ionic liquids (OILs). These novel OILs have been found to promote the benzoin condensation of benzaldehyde, demonstrating their utility in organic synthesis and potential application in various chemical transformations (Davis & Forrester, 1999).
Corrosion Inhibition The compound and its derivatives have been studied for their corrosion inhibition performances on iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, certain thiazole and thiadiazole derivatives have been predicted to exhibit significant inhibition efficiency against the corrosion of iron, suggesting their application as corrosion inhibitors in industrial settings (Kaya et al., 2016).
Chemoselective Synthesis 2-Bromo-4-(2-thienyl)thiazole plays a role in the chemoselective preparation of thiazoles. A synthetic protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone has been reported for the preparation of bromodifluoromethyl thiazoles, showcasing the versatility of 2-Bromo-4-(2-thienyl)thiazole in facilitating selective synthetic routes in medicinal chemistry and drug discovery (Colella et al., 2018).
Safety And Hazards
2-Bromo-4-(2-thienyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-bromo-4-thiophen-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGEQOSIYEEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-thienyl)thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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